Alclometasone

Vue d'ensemble

Description

L'alclométasone est un corticostéroïde synthétique principalement utilisé pour les applications dermatologiques topiques. Il possède des propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices. Le composé est couramment utilisé pour traiter les dermatoses sensibles aux corticostéroïdes, telles que l'eczéma, le psoriasis et diverses formes de dermatite .

Applications De Recherche Scientifique

Alclometasone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of corticosteroids.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Widely used in dermatology to treat inflammatory skin conditions.

Industry: Utilized in the formulation of topical creams and ointments for therapeutic use

Mécanisme D'action

Target of Action

Alclometasone primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound forms a complex that migrates to the nucleus of the cell . This complex then binds to different glucocorticoid response elements on the DNA . This interaction enhances and represses various genes, especially those involved in inflammatory pathways .

Biochemical Pathways

The anti-inflammatory activity of this compound is thought to be mediated by the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins inhibit phospholipase A2, an enzyme responsible for the synthesis of arachidonic acid . Without the oxidation of arachidonic acid, eicosanoids such as prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation, cannot be produced .

Pharmacokinetics

Topically applied this compound can be absorbed through normal intact skin . The percutaneous penetration varies among individuals and can be altered by using occlusive dressings, high corticosteroid concentrations, and certain vehicles . Approximately 3% of this compound is absorbed systemically after 8 hours when applied to intact skin .

Result of Action

The result of this compound’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This includes conditions such as atopic dermatitis, eczema, psoriasis, allergic dermatitis, and contact dermatitis . This compound possesses anti-inflammatory, antipruritic, and vasoconstrictive properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the use of occlusive dressings can increase the absorption of the drug . Additionally, the condition of the skin, such as whether it is intact or damaged, can also affect the absorption and efficacy of this compound

Analyse Biochimique

Biochemical Properties

Alclometasone interacts with various biomolecules in the body. This enzyme is responsible for the synthesis of arachidonic acid . Without the oxidation of arachidonic acid, eicosanoids, such as prostaglandins, thromboxanes, and leukotrienes, can’t be produced .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to relieve the symptoms of corticosteroid-responsive dermatoses . These include conditions like atopic dermatitis, eczema, psoriasis, allergic dermatitis, and contact dermatitis . This compound influences cell function by inhibiting the release of pro-inflammatory mediators from leukocytes, such as cytokines, histamine, leukotrienes, and serotonin .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the corticosteroid receptor . This complex then migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

It is known that the onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway . It inhibits phospholipase A2, thereby controlling the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Transport and Distribution

It is known that topically applied this compound can be absorbed through normal intact skin .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily localizes to the nucleus of cells where it interacts with DNA to modulate gene expression .

Méthodes De Préparation

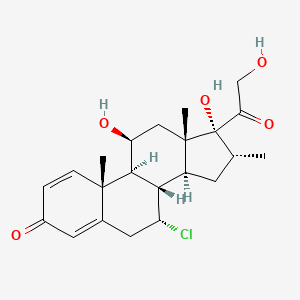

L'alclométasone est synthétisée par une série de réactions chimiques impliquant la modification de la prednisolone. La voie de synthèse comprend généralement des étapes de chloration et de méthylation pour introduire les groupes chloro et méthyle à des positions spécifiques sur le squelette stéroïdien. Les méthodes de production industrielle impliquent l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la cohérence et l'efficacité du produit final .

Analyse Des Réactions Chimiques

L'alclométasone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette stéroïdien.

Substitution : L'halogénation et d'autres réactions de substitution sont utilisées pour introduire des groupes fonctionnels spécifiques. Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. .

4. Applications de la recherche scientifique

L'alclométasone a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des corticostéroïdes.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'inflammation.

Médecine : Largement utilisé en dermatologie pour traiter les affections cutanées inflammatoires.

Industrie : Utilisé dans la formulation de crèmes et de pommades topiques à usage thérapeutique

5. Mécanisme d'action

L'alclométasone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme. Ce complexe migre ensuite vers le noyau, où il se lie aux éléments de réponse aux glucocorticoïdes sur l'ADN. Cette liaison module la transcription de divers gènes impliqués dans les voies inflammatoires. L'alclométasone induit la production de lipocortines, qui inhibent la phospholipase A2, réduisant ainsi la synthèse de l'acide arachidonique et de ses métabolites, tels que les prostaglandines et les leucotriènes .

Comparaison Avec Des Composés Similaires

L'alclométasone est similaire à d'autres corticostéroïdes comme l'hydrocortisone, la prednisolone et la bétaméthasone. Il est unique en raison de ses modifications structurelles spécifiques, telles que les groupes chloro et méthyle, qui renforcent sa puissance et réduisent son absorption systémique. Cela rend l'alclométasone particulièrement adapté au traitement des zones cutanées sensibles et des patients pédiatriques .

Composés similaires

- Hydrocortisone

- Prednisolone

- Bétaméthasone

L'alclométasone se distingue par son profil d'efficacité et de sécurité équilibré, ce qui en fait un choix privilégié pour la corticothérapie topique .

Propriétés

IUPAC Name |

(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXOGVLKCZQRDN-PHCHRAKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867277 | |

| Record name | Alclometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.37e-01 g/L | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Alclometasone initially binds the corticosteroid receptor. This complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA. This in turn enhances and represses various genes, especially those involved in inflammatory pathways. | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67452-97-5, 66734-13-2 | |

| Record name | Alclometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67452-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067452975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCLOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136H45TB7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.